EMA400

概要

説明

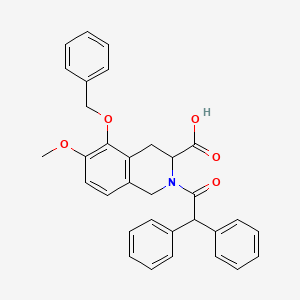

EMA400 is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of EMA400 typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,2-diphenylacetic acid with a suitable isoquinoline derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acyl chloride intermediate. This intermediate then undergoes nucleophilic substitution with a methoxy-substituted isoquinoline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

EMA400 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen or nitro groups on the aromatic rings.

科学的研究の応用

Applications in Pain Management

Neuropathic Pain Relief

EMA400 has been investigated for its analgesic properties, particularly in models of neuropathic pain. Studies have demonstrated that this compound can effectively reduce pain sensitivity linked to the activation of transient receptor potential vanilloid 1 (TRPV1) channels, which are often upregulated in chronic pain conditions. By antagonizing AT2R, this compound decreases TRPV1 sensitivity, thereby alleviating pain signals.

Case Study: Efficacy in Animal Models

A pivotal study assessed the analgesic efficacy of this compound using a rat model of chronic constriction injury (CCI) to the sciatic nerve. Results indicated that administration of this compound significantly reduced mechanical allodynia compared to control groups. The study highlighted the potential for this compound to serve as a therapeutic agent for treating neuropathic pain, with implications for human clinical trials .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Kowalski et al. (2008) | Rat CCI model | Various doses | Significant reduction in pain sensitivity |

| Oertel et al. (2013) | Human experimental pain models | Single doses | Confirmed analgesic effects |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution profiles, which are critical for achieving therapeutic concentrations in target tissues. Further studies are needed to elucidate its metabolism and excretion pathways.

Broader Therapeutic Implications

Beyond pain management, this compound's role as an AT2R antagonist opens avenues for research into other therapeutic areas:

- Cardiovascular Health : Given the role of angiotensin II receptors in cardiovascular regulation, this compound may have potential applications in managing hypertension and heart failure.

- Neuroprotection : Research indicates that AT2R antagonism may confer neuroprotective effects, suggesting potential utility in neurodegenerative disorders.

作用機序

The mechanism of action of EMA400 involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function and signaling.

類似化合物との比較

Similar Compounds

2,2-Diphenylacetic Acid: A simpler analog with similar structural features but lacking the isoquinoline moiety.

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Shares the isoquinoline core but differs in the substitution pattern.

Uniqueness

EMA400 is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties

生物活性

EMA400, a small molecule compound, is primarily recognized as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This compound has garnered significant attention for its potential therapeutic applications, particularly in the realm of pain management and neuroprotection. The biological activity of this compound is underpinned by its pharmacological properties, which are crucial for understanding its mechanism of action and therapeutic potential.

This compound operates by selectively antagonizing the AT2R, which plays a pivotal role in various physiological and pathological processes. The AT2R is part of the renin-angiotensin system (RAS) and has been implicated in counter-regulatory mechanisms against the angiotensin II type 1 receptor (AT1R) . Activation of AT2R has been associated with vasodilation, anti-inflammatory effects, and neuroprotective actions, making it a target for drug development aimed at conditions such as neuropathic pain and fibrotic diseases .

Pharmacological Profile

The pharmacological profile of this compound indicates that it is peripherally restricted and does not penetrate the blood-brain barrier significantly, which is advantageous for targeting peripheral pain without central side effects . It has shown efficacy in preclinical models for conditions such as diabetic neuropathy and post-surgical pain.

Table 1: Comparative Pharmacological Properties of this compound

| Property | This compound | AT2R Antagonists (General) |

|---|---|---|

| Selectivity | High | Variable |

| Blood-Brain Barrier Penetration | Low | Variable |

| Primary Target | AT2R | AT1R/AT2R |

| Therapeutic Use | Neuropathic Pain | Various |

Clinical Trials

This compound has undergone various clinical trials to assess its efficacy in treating peripheral neuropathic pain. In a Phase 2 trial, this compound demonstrated significant pain relief compared to placebo in patients suffering from diabetic neuropathy . The results indicated a favorable safety profile with minimal adverse effects, reinforcing its potential as a non-opioid analgesic.

Preclinical Studies

In preclinical studies using rodent models, this compound exhibited potent analgesic effects. For instance, it was shown to reduce pain-like behaviors in models of chemotherapy-induced peripheral neuropathy . This aligns with findings that suggest AT2R antagonism may alleviate pain through mechanisms involving modulation of inflammatory pathways and neuronal excitability.

Table 2: Summary of Preclinical Findings on this compound

| Study Type | Model | Outcome |

|---|---|---|

| Rodent Pain Model | Chemotherapy-induced Neuropathy | Significant pain reduction |

| Rodent Pain Model | Diabetic Neuropathy | Improved mechanical allodynia |

| In Vitro Studies | Neuronal Cell Lines | Reduced inflammatory cytokine release |

特性

IUPAC Name |

2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCIXGRCZIPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。